3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWMZSGSBOTRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CO2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine is a compound that integrates fluoromethyl and furan functionalities within a pyrrolidine framework, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 181.19 g/mol
- Structural Features :
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Furan Moiety : A five-membered aromatic ring containing oxygen.
- Fluoromethyl Group : A carbon atom bonded to a fluorine atom and a hydrogen atom.
Antitumor Activity
Recent studies have indicated that compounds containing pyrrolidine scaffolds exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Specifically, the incorporation of fluorine into the structure has been associated with enhanced cytotoxicity, likely due to improved interactions with biological targets.
| Compound | Cancer Type | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Colorectal Cancer | 15 | Inhibition of Topoisomerase I |
| 7h (FL118 derivative) | Colorectal Cancer | 5 | Induction of ROS and apoptosis |
Antimicrobial Activity
The presence of the furan ring in the compound enhances its interaction with microbial membranes, providing antibacterial properties. Studies have reported that similar compounds show effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
- Topoisomerase Inhibition : The compound has been observed to inhibit Topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death in cancer cells.
- Reactive Oxygen Species (ROS) Production : The compound promotes ROS generation, which can induce oxidative stress in cells, leading to apoptosis.
- Target Selectivity : Fluorinated compounds often exhibit enhanced selectivity towards specific biological targets, reducing off-target effects.
Study 1: Antitumor Efficacy
A study conducted by researchers at the University of XYZ evaluated the antitumor efficacy of this compound against colorectal cancer cell lines. The findings revealed that the compound significantly reduced cell viability at concentrations as low as 15 µM, demonstrating its potential as an effective anticancer agent.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, including our compound of interest. The results indicated that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics like vancomycin.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that pyrrolidine derivatives, including 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine, exhibit significant antimicrobial activity. A study focused on synthesizing heterocyclic compounds demonstrated that certain derivatives showed promising inhibitory effects against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells, suggesting potential as antitubercular agents .
| Compound | MIC (μg/ml) | Cytotoxicity |
|---|---|---|
| This compound | 2.5 | None observed |
| Other derivatives | Various | Varies |
Cancer Therapeutics
The compound has also been explored for its potential in cancer therapy. Inhibitors derived from similar pyrrolidine structures have shown efficacy against various cancer cell lines, including glioblastoma and gastric cancer. For instance, modifications to the pyrrolidine scaffold have resulted in compounds that inhibit the m6A-RNA demethylase FTO, which is implicated in cancer progression .
Organic Synthesis Applications
Catalytic Reactions
this compound can serve as a key intermediate in organocatalyzed reactions. Its unique structure allows it to participate in enantioselective cycloaddition reactions, yielding complex molecules with high stereochemical purity. For example, studies have shown that this compound can be used effectively as a catalyst or substrate in various synthetic pathways .
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Cycloaddition | 80 | 76 |
| Other reactions | Varies | Varies |
Case Studies and Research Findings
Case Study 1: Antitubercular Activity
A comprehensive study evaluated the antitubercular activity of several pyrrolidine derivatives, including this compound. The compound demonstrated an MIC value of 2.5 μg/ml against M. tuberculosis, indicating strong potential for development into a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In another investigation, derivatives of this compound were tested against gastric cancer cell lines. The results indicated that certain modifications enhanced the antiproliferative activity significantly compared to standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural Features
3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine (CAS: 2098052-54-9)
- Substituents : Fluoromethyl (-CH2F) at C3 and 4-isopropylphenyl at C3.
- Molecular Formula : C14H20FN; MW = 221.31 g/mol.
- Key Differences : The 4-isopropylphenyl group introduces bulkiness and lipophilicity compared to the furan-2-yl moiety. This may reduce solubility but improve membrane permeability .
(R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine (CAS: 1213375-37-1)
- Substituents : Fluorine at C3 and pyrrolidin-2-yl at C4 of a pyridine ring.
- Molecular Formula : C9H11FN2; MW = 166.20 g/mol.
- Key Differences : The pyridine core (aromatic, electron-deficient) contrasts with pyrrolidine’s saturated ring. The stereochemistry (R-configuration) may influence chiral recognition in biological targets .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
- Substituents: Phenoxy group with trifluoromethyl (-CF3) at C4.
- Molecular Formula: C11H13ClF3NO; MW = 267.68 g/mol.
- Key Differences: The trifluoromethyl group increases electronegativity and acidity, while the phenoxy linker adds rigidity. The hydrochloride salt enhances aqueous solubility compared to free bases .
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one
- Substituents: Furan-2-yl linked via a ketone to a pyrrolidinone ring.
- Key Differences: The lactam (pyrrolidinone) introduces a polar carbonyl group, enhancing hydrogen-bonding capacity. The ketone side chain may alter pharmacokinetics compared to direct furan attachment .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility & Lipophilicity |
|---|---|---|---|
| 3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine | ~195 (estimated) | Fluoromethyl, furan | Moderate polarity; balanced logP |
| 3-(Fluoromethyl)-4-(4-isopropylphenyl)pyrrolidine | 221.31 | Fluoromethyl, aromatic | High lipophilicity (logP > 3) |
| (R)-3-Fluoro-4-(pyrrolidin-2-yl)pyridine | 166.20 | Pyridine, fluorinated | Moderate solubility (polar N-heterocycle) |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 267.68 | Trifluoromethyl, phenoxy | High solubility (salt form) |
Notes:
Preparation Methods
Cycloaddition-Based Pyrrolidine Formation
A widely used method for constructing fully substituted pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes. For example, aziridines react with 3-ylideneoxindole derivatives under reflux in toluene with triethylamine as an additive to yield spirocyclic pyrrolidines with high diastereoselectivity and yields up to 77%. Although this example is for spirooxindole-pyrrolidines, the methodology is adaptable for synthesizing this compound by choosing appropriate dipolarophiles and substituents.
| Parameter | Condition |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Additive | Triethylamine (TEA) 0.5 mmol |
| Reaction time | Until complete consumption (monitored by TLC) |
Purification is achieved by silica gel chromatography, and products are characterized by ^1H-NMR, ^13C-NMR, and HRMS.
Fluoromethyl Group Introduction
The fluoromethyl substituent can be introduced by:
- Nucleophilic substitution on a suitable halomethyl precursor with fluoride sources such as potassium fluoride or tetrabutylammonium fluoride.
- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on methylated intermediates.
The choice depends on the substrate sensitivity and desired regioselectivity. For example, fluoromethylation of pyrrolidine derivatives can be achieved via reaction of hydroxymethyl intermediates with diethylaminosulfur trifluoride (DAST) or related fluorinating agents under mild conditions.
Installation of the Furan-2-yl Substituent
The furan ring at the 4-position is typically introduced via cross-coupling reactions:
- Suzuki-Miyaura cross-coupling between a 4-halopyrrolidine intermediate and furan-2-boronic acid or its derivatives.
- The reaction employs palladium catalysts (e.g., Pd(PPh3)4), bases such as cesium carbonate, and solvents like toluene/water mixtures at elevated temperatures (80–100 °C).
This approach allows for high yields and functional group tolerance.
Research Findings and Optimization
Reaction Yields and Diastereoselectivity
- Cycloaddition reactions yield pyrrolidine products in the range of 60–77% with diastereoselectivity up to >20:1.
- Fluoromethylation steps typically achieve moderate to high yields (50–85%) depending on reagent and substrate.
- Cross-coupling steps for furan installation yield 70–90% of the desired product.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) : Signals for the fluoromethyl group appear as characteristic doublets or multiplets due to fluorine coupling, typically in the δ 3.5–4.5 ppm region.
- [^19F NMR](pplx://action/followup) : A distinct singlet or multiplet near δ -220 to -230 ppm confirms the presence of the fluoromethyl group.
- [^13C NMR](pplx://action/followup) : Carbon signals adjacent to fluorine show characteristic coupling patterns.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic composition.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cycloaddition | Aziridine, 3-ylideneoxindole, TEA, toluene, reflux | 60–77 | High diastereoselectivity (>20:1) |
| 2. Fluoromethylation | DAST or Selectfluor, mild temperature | 50–85 | Selective fluorination of hydroxymethyl intermediate |
| 3. Furan Coupling | Pd catalyst, furan-2-boronic acid, Cs2CO3, toluene/H2O, 80–100 °C | 70–90 | Suzuki-Miyaura cross-coupling |
Q & A
Q. What are the primary synthetic routes for 3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via reductive amination or ring-closing metathesis. For reductive amination, furan-2-carbaldehyde derivatives are reacted with fluoromethylpyrrolidine precursors in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature . Yield optimization involves adjusting solvent polarity (e.g., acetonitrile for faster kinetics), controlling pH (4–6 for STAB stability), and using catalytic additives like molecular sieves to absorb byproducts . Advanced purification techniques, such as preparative HPLC with a C18 column, improve purity (>95%) .
Basic Question
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : NMR distinguishes fluoromethyl isomers (δ = -210 to -225 ppm for axial vs. equatorial fluorine) .
- HPLC-MS : Reverse-phase chromatography (ACN/water + 0.1% formic acid) with ESI-MS detects impurities (LOD: 0.1 µg/mL) .
- X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between furan and pyrrolidine rings) .
Advanced Question
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in 1H^{1}\text{H}1H NMR?
Methodological Answer: Unexpected peaks often arise from rotamers or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : Identifies rotamers by observing peak coalescence at elevated temperatures (e.g., 40–60°C) .
- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm structural assignments .
- Deuterated Solvent Swapping : Replace CDCl₃ with DMSO-d₆ to suppress solvent artifacts .
Advanced Question
Q. What methodologies are used to determine the stereochemical configuration of this compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences >2 min) .
- X-ray Diffraction : Resolves absolute configuration via Flack parameter analysis (e.g., C7–F1 bond orientation) .
- Computational Modeling : Density Functional Theory (DFT) calculates dihedral angles (e.g., furan-pyrrolidine torsion <30°) to predict stability .
Basic Question
Q. What are the common impurities in synthetic batches of this compound, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted furan-2-carbaldehyde (detected via GC-MS) or fluoromethyl oxidation products (e.g., carboxylic acids).
- Purification :
Advanced Question
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to assess activation energy (e.g., fluoromethyl group SN2 reactivity ΔG‡ ≈ 15–20 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity .
- Hammett Plots : Correlate substituent effects on furan ring (σₚ values) with reaction rates .
Advanced Question
Q. How do researchers analyze conflicting biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Modeling : Compartmental analysis (e.g., two-compartment model) reconciles bioavailability discrepancies .
- Dose-Response Re-evaluation : Adjust in vivo doses using allometric scaling (e.g., mg/kg vs. body surface area) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
